

Check Availability & Pricing

# BMS-986118: A Technical Guide to its Pharmacological and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986118 |           |
| Cat. No.:            | B15570067  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**BMS-986118** is a potent, selective, and orally bioavailable agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] Developed by Bristol-Myers Squibb, this compound has been investigated as a potential treatment for type 2 diabetes.[1][3] Its mechanism of action is centered on the dual promotion of glucosedependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from enteroendocrine cells.[1][3] This dual action offers a promising approach to glycemic control. This technical guide provides a comprehensive overview of the pharmacology and toxicology of **BMS-986118**, based on available preclinical data.

## Core Pharmacology Mechanism of Action

**BMS-986118** functions as a full agonist at the GPR40 receptor. GPR40 is a receptor for medium and long-chain free fatty acids and its activation is a key physiological process in the regulation of insulin secretion. The binding of an agonist like **BMS-986118** to GPR40 on pancreatic  $\beta$ -cells initiates a signaling cascade primarily through the G $\alpha$ q protein subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3



stimulates the release of intracellular calcium (Ca2+) stores, and DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ is a critical trigger for the exocytosis of insulin-containing granules, but importantly, this occurs in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.

Simultaneously, GPR40 activation in intestinal L-cells stimulates the secretion of GLP-1. Some evidence suggests that GPR40 can also couple to G $\alpha$ s proteins, leading to an increase in intracellular cyclic AMP (cAMP), which further potentiates GLP-1 release. GLP-1, in turn, acts on pancreatic  $\beta$ -cells to enhance glucose-stimulated insulin secretion (GSIS), and also has beneficial effects on  $\beta$ -cell proliferation and survival, while suppressing glucagon secretion.

### **GPR40 Signaling Pathway**



Click to download full resolution via product page

Caption: GPR40 signaling cascade initiated by BMS-986118.

## In Vitro Pharmacology

The in vitro potency of **BMS-986118** has been evaluated in assays measuring the accumulation of inositol monophosphate (IP1), a downstream product of the Gαq signaling pathway.



| Assay Type       | Species | EC50 (nM) | Reference<br>Compound (TAK-<br>875) EC50 (nM) |
|------------------|---------|-----------|-----------------------------------------------|
| IP1 Accumulation | Human   | 9         | 6.6                                           |
| IP1 Accumulation | Mouse   | 4.1       | 6.5                                           |
| IP1 Accumulation | Rat     | 8.6       | 10.4                                          |
| Source:          |         |           |                                               |

**BMS-986118** demonstrated full agonist activity and effectively stimulated insulin secretion in MIN6 mouse insulinoma cells and GLP-1 secretion in STC-1 mouse enteroendocrine cells.

## In Vivo Pharmacology

In vivo studies in animal models of type 2 diabetes have demonstrated the efficacy of **BMS-986118** in improving glycemic control.

| Animal Model | Dosing        | Key Findings                                   |
|--------------|---------------|------------------------------------------------|
| Rat          | 1 and 3 mg/kg | Increased active GLP-1 levels.                 |
| Rat          | 0.3 mg/kg     | Synergistic effect with DPP-IV inhibitors.     |
| ZDF Rat      | 1-15 mg/kg    | Potent 2.5% decrease in hemoglobin A1c levels. |
| Source:      |               |                                                |

These findings highlight the dual action of **BMS-986118** in vivo, leading to enhanced insulinotropic effects and improved glucose homeostasis.

## **Pharmacokinetics**

**BMS-986118** exhibits favorable pharmacokinetic properties across several preclinical species, supporting its potential for oral administration.



| Species | Oral Bioavailability (%) | Half-life (hours) |
|---------|--------------------------|-------------------|
| Mouse   | 100                      | 3.1               |
| Rat     | 47                       | 4.0               |
| Dog     | 62                       | 5.2               |
| Monkey  | 61                       | 13                |
| Source: |                          |                   |

## **Toxicology Profile**

Detailed public toxicology data for **BMS-986118** is limited. However, available information from a 2-week study in rats indicated that the compound was safe and well-tolerated. Furthermore, it did not affect blood pressure or heart rate at concentrations over 200-fold the predicted peak concentration in humans.

It is important to consider the toxicology profile of the GPR40 agonist class. The development of a previous GPR40 agonist, TAK-875, was halted in Phase 3 clinical trials due to instances of drug-induced liver injury (DILI). This liver toxicity was suggested to be related to the formation of reactive acyl glucuronide metabolites.[2] However, subsequent research with other GPR40 agonists, such as CPL207280, has indicated that DILI is not necessarily a class-wide effect and is dependent on the specific chemical structure and metabolic profile of the compound. For **BMS-986118**, it was noted that chemotype optimization was undertaken to overcome cardiovascular effects and off-target activity on PPARy, while preserving its dual activity. Without specific long-term toxicology data on **BMS-986118**, a comprehensive assessment of its chronic toxicity potential remains to be fully elucidated.

# Experimental Protocols In Vitro IP1 Accumulation Assay

Experimental Workflow for In Vitro IP1 Accumulation Assay





Click to download full resolution via product page

Caption: Workflow for determining GPR40 agonist potency.



Objective: To determine the in vitro potency (EC50) of **BMS-986118** by measuring the accumulation of IP1 in cells expressing the GPR40 receptor.

#### Materials:

- CHO-K1 cells stably expressing human, mouse, or rat GPR40.
- Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin).
- 96-well white, opaque, tissue culture-treated plates.
- Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
- BMS-986118 and a reference GPR40 agonist (e.g., TAK-875).
- IP-One HTRF® assay kit (containing IP1-d2 and anti-IP1 Cryptate).
- HTRF-compatible microplate reader.

#### Procedure:

- Cell Seeding: Seed the GPR40-expressing CHO-K1 cells into 96-well plates at a density of approximately 20,000-40,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Compound Preparation: Prepare serial dilutions of BMS-986118 and the reference agonist in assay buffer.
- Assay Initiation:
  - Aspirate the culture medium from the wells.
  - Wash the cells once with 100 μL of assay buffer.
  - Add 50 μL of the various concentrations of the test compounds to the respective wells.
- Incubation: Incubate the plate at 37°C for 30-60 minutes.
- Cell Lysis and HTRF Reagent Addition:



- Add 25 μL of the IP1-d2 reagent from the kit to each well.
- Add 25 μL of the anti-IP1 Cryptate reagent to each well.
- Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
- Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm and 620 nm.
- Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals and normalize the data.
   Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

## In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To assess the effect of **BMS-986118** on glucose-stimulated insulin secretion from a pancreatic  $\beta$ -cell line.

#### Materials:

- MIN6 mouse insulinoma cell line.
- Culture medium (DMEM with 15% FBS, 2 mM L-glutamine, 50 μM β-mercaptoethanol, penicillin/streptomycin).
- 24-well tissue culture plates.
- Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 4.7 mM KCl, 2.5 mM
   CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 10 mM HEPES, and 0.1% BSA, pH 7.4.
- KRBH with low glucose (2.8 mM) and high glucose (16.7 mM).
- BMS-986118.
- Insulin ELISA kit.



#### Procedure:

- Cell Culture: Culture MIN6 cells in 24-well plates until they reach 80-90% confluency.
- Pre-incubation:
  - Gently wash the cells twice with PBS.
  - Pre-incubate the cells in KRBH with 2.8 mM glucose for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.
- Stimulation:
  - Aspirate the pre-incubation buffer.
  - Add 500 μL of KRBH containing:
    - Low glucose (2.8 mM) as a negative control.
    - High glucose (16.7 mM) as a positive control.
    - High glucose (16.7 mM) with various concentrations of **BMS-986118**.
- Incubation: Incubate the plates for 1-2 hours at 37°C.
- Sample Collection: Collect the supernatant from each well into microcentrifuge tubes.
- Insulin Quantification: Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.
- Data Analysis: Normalize the insulin secretion to the protein content of the cells in each well.
   Compare the insulin secretion in the presence of BMS-986118 to the high glucose control.

## In Vitro GLP-1 Secretion Assay

Objective: To evaluate the effect of **BMS-986118** on GLP-1 secretion from an enteroendocrine cell line.

#### Materials:



- STC-1 mouse enteroendocrine cell line.
- Culture medium (DMEM with 10% FBS, penicillin/streptomycin).
- 24-well tissue culture plates.
- Assay buffer (e.g., HBSS with 10 mM HEPES, 0.1% BSA, pH 7.4).
- BMS-986118.
- DPP-IV inhibitor (to prevent GLP-1 degradation).
- GLP-1 ELISA kit.

### Procedure:

- Cell Culture: Seed STC-1 cells in 24-well plates and grow to 80-90% confluency.
- Pre-incubation:
  - Wash the cells twice with assay buffer.
  - Pre-incubate the cells in assay buffer for 1-2 hours at 37°C.
- Stimulation:
  - Aspirate the pre-incubation buffer.
  - Add 500 μL of assay buffer containing a DPP-IV inhibitor and:
    - Vehicle control.
    - Various concentrations of BMS-986118.
- Incubation: Incubate for 2 hours at 37°C.
- Sample Collection: Collect the supernatant and add a protease inhibitor cocktail.



- GLP-1 Quantification: Measure the active GLP-1 concentration in the supernatant using a specific ELISA kit.
- Data Analysis: Normalize GLP-1 secretion to cellular protein content and compare the effect of **BMS-986118** to the vehicle control.

## In Vivo Oral Glucose Tolerance Test (OGTT) in Zucker Diabetic Fatty (ZDF) Rats

Experimental Workflow for In Vivo Oral Glucose Tolerance Test (OGTT)





Click to download full resolution via product page

Caption: Workflow for assessing in vivo efficacy using an OGTT.



Objective: To assess the in vivo efficacy of **BMS-986118** on glucose tolerance in a rat model of type 2 diabetes.

#### Animals:

• Male Zucker Diabetic Fatty (ZDF) rats (e.g., 10-12 weeks of age).

#### Materials:

- BMS-986118 formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
- Glucose solution (e.g., 40% w/v in water).
- Blood glucose meter and test strips.
- Micro-hematocrit tubes for blood collection.

#### Procedure:

- Acclimation and Fasting: Acclimate the rats to handling. Fast the animals overnight (12-16 hours) with free access to water.
- Baseline Blood Sample: At t = -30 minutes, take a baseline blood sample from the tail vein to measure fasting blood glucose.
- Drug Administration: Immediately after the baseline blood sample, administer BMS-986118 or vehicle orally by gavage.
- Glucose Challenge: At t = 0 minutes, administer a 2 g/kg oral glucose challenge.
- Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge.
- Glucose Measurement: Measure blood glucose concentrations at each time point.
- Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion from t = 0 to t =



120 minutes. Compare the AUC of the **BMS-986118**-treated groups to the vehicle-treated group.

## Conclusion

BMS-986118 is a potent and selective GPR40 agonist with a dual mechanism of action that promotes glucose-dependent insulin secretion and GLP-1 release. Preclinical studies have demonstrated its efficacy in improving glycemic control in animal models of type 2 diabetes. The compound possesses favorable pharmacokinetic properties across multiple species, supporting its potential for oral administration. While detailed public information on its long-term toxicology is limited, initial studies and optimization of its chemical structure suggest a potentially favorable safety profile. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of BMS-986118 and other novel GPR40 agonists.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. fda.gov [fda.gov]
- 3. Nonclinical safety testing of biopharmaceuticals--Addressing current challenges of these novel and emerging therapies PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- To cite this document: BenchChem. [BMS-986118: A Technical Guide to its Pharmacological and Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570067#bms-986118-pharmacology-and-toxicology-profile]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com